2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-1-oxo-1,2-dihydro-4-isoquinolinecarbonitrile
Description
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinylamino]-1-oxo-1,2-dihydro-4-isoquinolinecarbonitrile is a heterocyclic compound featuring a fused isoquinoline core substituted with a nitrile group at position 4 and a 3-chloro-5-(trifluoromethyl)pyridinyl moiety linked via a methylamino bridge. The compound’s structure combines electron-withdrawing groups (chloro, trifluoromethyl, and nitrile) and a hydrogen-bond-accepting carbonyl group, which may influence its physicochemical properties and biological activity .
Properties
IUPAC Name |
2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-1-oxoisoquinoline-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClF3N4O/c1-24(15-14(18)6-11(8-23-15)17(19,20)21)25-9-10(7-22)12-4-2-3-5-13(12)16(25)26/h2-6,8-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICYOSXUDSDTMMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)N2C=C(C3=CC=CC=C3C2=O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClF3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that many compounds with similar structures have been found to interact with various receptors and enzymes, influencing their function.
Mode of Action
Compounds with similar structures have been found to interact with their targets in a variety of ways, such as inhibiting enzyme activity or blocking receptor sites.
Biochemical Pathways
It is known that similar compounds can influence a variety of biochemical pathways, leading to changes in cellular function.
Pharmacokinetics
Similar compounds are known to have various absorption and distribution profiles, undergo metabolism in the body, and are excreted through various routes.
Biological Activity
The compound 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinylamino]-1-oxo-1,2-dihydro-4-isoquinolinecarbonitrile is a synthetic derivative of tetrahydroisoquinoline (THIQ), a class known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 284.68 g/mol. The structure features a pyridine ring substituted with a chloro and trifluoromethyl group, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Enzymatic Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as a modulator of neurotransmitter receptors, particularly those involved in neurodegenerative diseases.
Antiviral Activity
Recent studies have explored the antiviral potential of THIQ derivatives against human coronaviruses. For instance, compounds structurally related to our target showed varying degrees of effectiveness against strains such as HCoV-229E and HCoV-OC43. The compound demonstrated moderate antiviral activity with an effective concentration (CC50) in the micromolar range, indicating potential for further development as an antiviral agent .
Neuroprotective Effects
The neuroprotective properties of THIQ derivatives have been extensively studied. Research indicates that these compounds can protect neuronal cells from oxidative stress and apoptosis. The mechanism involves modulation of neuroinflammatory pathways and enhancement of neurotrophic factors like BDNF (Brain-Derived Neurotrophic Factor) .
Anticancer Properties
In vitro studies have reported that certain THIQ analogs exhibit cytotoxic effects on various cancer cell lines. The specific compound under consideration has shown promise in inhibiting cell proliferation and inducing apoptosis in cancer cells through the activation of caspase pathways .
Case Studies
- Antiviral Efficacy : A study evaluated the efficacy of various THIQ derivatives against coronaviruses, revealing that modifications to the pyridine ring significantly influence antiviral potency. The compound exhibited a CC50 value indicating moderate toxicity but retained activity over extended exposure periods .
- Neuroprotection in Animal Models : In rodent models of neurodegeneration, administration of THIQ derivatives led to improved cognitive function and reduced markers of oxidative stress. These findings support the hypothesis that these compounds may be beneficial in treating neurodegenerative diseases such as Alzheimer's .
Data Tables
| Biological Activity | Effectiveness | Mechanism |
|---|---|---|
| Antiviral | Moderate | Inhibition of viral replication |
| Neuroprotective | Significant | Modulation of oxidative stress |
| Anticancer | High | Induction of apoptosis |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of isoquinoline compounds exhibit significant anticancer properties. The compound has been studied for its potential to inhibit cancer cell proliferation. For instance, a study demonstrated that similar isoquinoline derivatives effectively induced apoptosis in various cancer cell lines, including breast and lung cancer cells .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. A study evaluated the antibacterial activity of related compounds against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent antibacterial activity, making them potential candidates for developing new antibiotics .
Neuroprotective Effects
Recent investigations into the neuroprotective effects of isoquinoline derivatives have highlighted their ability to modulate neuroinflammatory responses. One study reported that these compounds could reduce oxidative stress and neuroinflammation in models of neurodegenerative diseases such as Alzheimer's .
Agricultural Science
Pesticidal Applications
The unique trifluoromethyl group in the compound enhances its lipophilicity, which is beneficial for pesticide formulations. Research has shown that similar compounds can effectively target pests while minimizing toxicity to non-target species .
Herbicide Development
The structural characteristics of this compound suggest potential applications in herbicide development. Studies have demonstrated that pyridine derivatives can inhibit specific enzymes involved in plant growth, leading to effective weed management strategies .
Material Science
Polymer Synthesis
In material science, the compound's ability to participate in polymerization reactions makes it a candidate for developing novel materials. Researchers have explored its use in synthesizing polymers with enhanced thermal stability and mechanical properties .
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Anticancer | Isoquinoline derivatives | Induced apoptosis in cancer cells |
| Antimicrobial | Trifluoromethyl pyridines | Inhibited growth of bacterial strains |
| Neuroprotective | Isoquinoline analogs | Reduced oxidative stress |
Table 2: Agricultural Applications
| Application Type | Compound Class | Efficacy Observed |
|---|---|---|
| Pesticide | Trifluoromethyl derivatives | Effective against target pests |
| Herbicide | Pyridine derivatives | Inhibition of plant growth |
Case Studies
- Anticancer Study : A recent publication highlighted the effects of a related isoquinoline derivative on human breast cancer cells. The compound was found to significantly reduce cell viability through apoptosis induction mechanisms .
- Antimicrobial Research : Another study focused on synthesizing various pyridine-based compounds, demonstrating their effectiveness against resistant bacterial strains, indicating potential for clinical applications .
- Neuroprotection : Research involving animal models of Alzheimer's disease showed that administration of isoquinoline derivatives led to improved cognitive function and reduced markers of neuroinflammation .
Comparison with Similar Compounds
Key Research Findings and Implications
- Trifluoromethyl and Chloro Groups : These substituents are critical for metabolic stability and electronic modulation. The trifluoromethyl group enhances lipophilicity and resistance to oxidative metabolism, while the chloro group contributes to steric and electronic effects .
- Nitrile vs. Carboxamide : The nitrile group in the target compound offers a compact, electron-withdrawing moiety, whereas the carboxamide analog may improve solubility and target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
